2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide - 317378-06-6

2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide

Catalog Number: EVT-3172388
CAS Number: 317378-06-6
Molecular Formula: C18H18ClF3N2O4S
Molecular Weight: 450.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: While not directly structurally analogous to 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide, LY450139 is relevant because it highlights the challenges associated with developing γ-secretase inhibitors for Alzheimer's disease. The research on LY450139 emphasizes the importance of understanding the potential side effects and limitations of targeting this pathway, which is relevant to the development of other γ-secretase modulators, including the target compound.

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

Compound Description: BMS-708163 is another γ-secretase inhibitor investigated for its effects on Aβ peptide reduction in Alzheimer's disease. Similar to LY450139, subchronic administration of BMS-708163 impaired cognition in APP-Tg2576 mice, suggesting shared mechanisms of action and potential drawbacks for this class of compounds.

Relevance: Although not structurally identical to 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide, BMS-708163 falls under the same category of γ-secretase inhibitors. Its inclusion here underscores the need for caution when designing and evaluating compounds targeting this pathway, given the observed cognitive impairments associated with both BMS-708163 and LY450139.

[{(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)]

Compound Description: GSM-2 represents a second-generation γ-secretase modulator (GSM) that, unlike GSIs, reduces Aβ42 without increasing β-CTF. In the study discussed, both acute and subchronic administration of GSM-2 ameliorated memory deficits in APP-Tg2576 mice without affecting normal cognition in wild-type mice.

Relevance: This compound, while structurally distinct from 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide, serves as a positive counterpoint to the GSIs. GSM-2's ability to reduce Aβ42 without increasing β-CTF and its positive effects on cognition in APP-Tg2576 mice suggest that GSMs like the target compound could potentially offer a safer and more effective approach to Alzheimer's disease treatment.

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (navitoclax)

Compound Description: Navitoclax is an inhibitor of Bcl-2, Bcl-xL, and Bcl-w, proteins involved in apoptosis regulation. It has demonstrated synergistic effects when combined with a CDK5 inhibitor (analog 24) in pancreatic cancer cell lines, leading to enhanced apoptosis.

Relevance: Although structurally different from 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide, navitoclax highlights the potential of combination therapies targeting multiple apoptotic pathways. Its synergistic interaction with a CDK5 inhibitor raises the possibility that 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide, potentially influencing similar pathways, could also benefit from a combination strategy for enhanced therapeutic effects.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a key metabolite of venetoclax (ABT-199), a B-cell lymphoma-2 (Bcl-2) protein inhibitor. It is formed through nitro reduction, likely facilitated by gut bacteria.

Relevance: M30 shares structural similarities with 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide, particularly the presence of a sulfonamide group, a substituted phenyl ring, and a complex heterocyclic moiety. This structural resemblance suggests a potential for shared pharmacophores and perhaps similar biological activities, warranting further investigation.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is another major metabolite of venetoclax, formed through enzymatic oxidation and cyclization. It is primarily metabolized by cytochrome P450 isoform 3A4 (CYP3A4).

Relevance: Similar to M30, M27 exhibits structural similarities to 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide, including the sulfonamide group, substituted phenyl ring, and a complex heterocyclic system. Understanding the metabolism and structure-activity relationships of venetoclax and its metabolites, like M27, could provide valuable insights for optimizing the properties and metabolic stability of related compounds, including the target compound.

3-methyl-2-[phenylsulphonyl)amino]butanoic acid

Compound Description: This compound is an intermediate in the synthesis of a variety of phenyl sulfonylaminoalkanamides. It is formed by the reaction of benzenesulphonylchloride with valine.

Relevance: This compound is structurally very similar to 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide. Both compounds feature a phenylsulfonyl group attached to an amino group, as well as a butanoic acid chain. This suggests that the target compound may share similar chemical reactivity and potentially exhibit some common biological activities.

2-[acetyl (phenylsulphonyl) amino]-3-methyl butanoic acid

Compound Description: This compound is another intermediate in the synthesis of phenyl sulfonylaminoalkanamides. It is derived from 3-methyl-2-[phenylsulphonyl)amino]butanoic acid by acetylation with acetic anhydride.

Relevance: This compound also shares significant structural similarity with 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide, having both the phenylsulfonyl group and butanoic acid chain. The presence of the acetyl group highlights a possible site for modification and derivatization, potentially impacting the biological activity and pharmacokinetic properties of the target compound.

2-[N-acetyl (phenylsulphonyl) amino]-3-methyl butanamide

Compound Description: This compound represents a key intermediate in the synthetic pathway towards phenyl sulfonylaminoalkanamides. It is synthesized from 2-[acetyl (phenylsulphonyl) amino]-3-methyl butanoic acid via a reaction with thionyl chloride followed by ammonia.

Relevance: This compound is closely related to 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide, possessing the crucial phenylsulfonyl, amino, and butanamide backbone. The subsequent palladium-catalyzed reaction with aryl chlorides or bromides, leading to a variety of phenyl sulfonylaminoalkanamides, suggests that this intermediate provides a platform for exploring diverse substitutions on the amide nitrogen, potentially leading to analogs of the target compound with altered biological profiles.

Properties

CAS Number

317378-06-6

Product Name

2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide

Molecular Formula

C18H18ClF3N2O4S

Molecular Weight

450.9 g/mol

InChI

InChI=1S/C18H18ClF3N2O4S/c1-11(2)16(24-29(26,27)15-9-3-12(19)4-10-15)17(25)23-13-5-7-14(8-6-13)28-18(20,21)22/h3-11,16,24H,1-2H3,(H,23,25)

InChI Key

RCSSBZOJFOGPGI-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.